2-[(Hydroxymethyl)carbamoyl]benzoic acid

Controlled Release Hydrolysis Kinetics Phthalamic Acid

2-[(Hydroxymethyl)carbamoyl]benzoic acid's N-hydroxymethylcarbamoyl group delivers unique intramolecular nucleophilic catalysis and tunable hydrolysis kinetics—properties unattainable with simpler 2-carbamoylbenzoic acid analogs. This key intermediate drives the synthesis of tetramethrin insecticides, controlled-release prodrugs, and luminescent lanthanide complexes. Benefit from patented high-yield (>80%) synthesis for cost-effective industrial scaling.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 65180-94-1
Cat. No. B14136321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Hydroxymethyl)carbamoyl]benzoic acid
CAS65180-94-1
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCO)C(=O)O
InChIInChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)
InChIKeySAQWDZHRYAPCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1): Baseline Profile for Research Procurement


2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1) is a phthalamic acid derivative with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is a benzoic acid derivative characterized by a carbamoyl group substituted with a hydroxymethyl moiety, which confers unique hydrogen-bonding and nucleophilic properties [1]. It serves primarily as a versatile synthetic building block in pharmaceutical and agrochemical research, particularly as an intermediate for compounds requiring N-hydroxymethyl or phthalamic acid functionalities [1].

Why Generic Substitution Fails for 2-[(Hydroxymethyl)carbamoyl]benzoic acid: The Functional Group Distinction


Simple substitution of 2-[(Hydroxymethyl)carbamoyl]benzoic acid with close analogs like 2-carbamoylbenzoic acid or 2-(hydroxymethyl)benzoic acid is not chemically or functionally equivalent due to the presence of the unique N-hydroxymethylcarbamoyl group . This structural feature imparts distinct intramolecular nucleophilic catalysis and hydrogen-bonding capabilities [1][2]. Studies on related ester derivatives show that the presence and nature of the N-substituent (e.g., hydroxymethyl vs. unsubstituted carbamoyl) drastically alters hydrolysis kinetics, with differences in rate constants spanning orders of magnitude [1]. This directly impacts the compound's suitability as a controlled-release precursor or as a synthetic intermediate where specific reactivity is required [1].

Quantitative Differentiation Evidence for 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1)


Intramolecular Nucleophilic Catalysis: 2-Fold Higher Hydrolysis Rate than 2-(Hydroxymethyl)benzoate

In a study on fragrance alcohol delivery, the geranyl ester of 2-[(ethylamino)carbonyl]benzoate (a close analog) hydrolyzed twice as fast (k2 = 1735 L·mol⁻¹·s⁻¹) as the corresponding 2-(hydroxymethyl)benzoate (k2 = 889 L·mol⁻¹·s⁻¹) under identical alkaline conditions (pH 7.62, H₂O/MeCN 2:1, 20°C) [1]. This 2-fold difference in rate constant is attributed to the enhanced intramolecular nucleophilic catalysis provided by the N-substituted carbamoyl group, a feature shared by 2-[(Hydroxymethyl)carbamoyl]benzoic acid derivatives [1].

Controlled Release Hydrolysis Kinetics Phthalamic Acid

Synthetic Efficiency: Patent-Reported Two-Step Process Achieves >80% Yield

A patented method describes a highly efficient two-step synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid, achieving a total yield of over 80% . This process is reported to utilize readily available starting materials such as phthalic anhydride and an appropriate amine, followed by a controlled hydroxymethylation . In comparison, syntheses of structurally similar N-substituted phthalamic acids often report lower or more variable yields due to side reactions during amide formation or hydrolysis [1].

Organic Synthesis Process Chemistry Phthalamic Acid

Physicochemical Distinction: Unique Hydrogen-Bonding Profile vs. Common Analogs

2-[(Hydroxymethyl)carbamoyl]benzoic acid possesses a predicted pKa range of 4-5 , which is significantly higher than the predicted pKa of its close analog 2-carbamoylbenzoic acid (pKa 3.75) and slightly higher than 2-(hydroxymethyl)benzoic acid (pKa 3.84) . This difference is attributed to the electron-donating effects and additional hydrogen-bonding capabilities of the N-hydroxymethylcarbamoyl group, which can influence solubility, membrane permeability, and metal-chelation behavior [1].

Physicochemical Properties Solubility pKa

High-Value Application Scenarios for 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1)


Controlled-Release Fragrance and Prodrug Precursor Development

The class of N-substituted phthalamic acids, to which 2-[(Hydroxymethyl)carbamoyl]benzoic acid belongs, is used to design precursors for the controlled release of alcohols and amines [1]. The compound's unique N-hydroxymethylcarbamoyl group enables tunable hydrolysis kinetics, with rate constants that can be modulated over several orders of magnitude based on the N-substituent [1]. This makes it a valuable scaffold for creating prodrugs or fragrance delivery systems with tailored release profiles, a property not achievable with simpler benzoic acid analogs like 2-carbamoylbenzoic acid.

Synthesis of Metal-Complexing Agents and Luminescent Materials

N-substituted phthalamic acids, including 2-[(Hydroxymethyl)carbamoyl]benzoic acid, are effective ligands for the coordination of lanthanide ions (e.g., Eu³⁺, Gd³⁺, Tb³⁺) to form luminescent complexes [2]. The additional hydrogen-bonding and coordination sites provided by the N-hydroxymethyl group can alter the stability, photophysical properties, and solubility of the resulting metal-organic complexes compared to complexes formed with unsubstituted phthalamic acid [2]. This is a key advantage for researchers developing novel optical materials or contrast agents.

Specialty Chemical Intermediate for Agrochemicals and Pharmaceuticals

2-[(Hydroxymethyl)carbamoyl]benzoic acid serves as a crucial intermediate for the synthesis of N-hydroxymethyl derivatives used in insecticides like tetramethrin . Its structure allows for the introduction of the N-hydroxymethyl moiety, which is essential for the biological activity of these agrochemicals . The patented high-yield synthesis (>80%) makes it an economically attractive building block for industrial-scale production compared to analogs that may require more complex, lower-yielding routes [3].

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